![molecular formula C22H19FN2O2 B4979942 2-fluoro-N-(2-{[(1-phenylethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4979942.png)
2-fluoro-N-(2-{[(1-phenylethyl)amino]carbonyl}phenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-fluoro-N-(2-{[(1-phenylethyl)amino]carbonyl}phenyl)benzamide is a compound that has been synthesized for scientific research purposes. It is also known as BAY 59-3074 and is a potent and selective antagonist of the cannabinoid CB1 receptor. This compound has been studied for its potential therapeutic applications in various diseases, including obesity, metabolic disorders, and drug addiction.
作用机制
2-fluoro-N-(2-{[(1-phenylethyl)amino]carbonyl}phenyl)benzamide is a selective antagonist of the cannabinoid CB1 receptor. This receptor is involved in the regulation of food intake, energy balance, and reward pathways in the brain. By blocking the CB1 receptor, this compound reduces food intake, body weight, and drug-seeking behavior. It also improves glucose and lipid metabolism, which may be beneficial in the treatment of metabolic disorders.
Biochemical and physiological effects:
The biochemical and physiological effects of 2-fluoro-N-(2-{[(1-phenylethyl)amino]carbonyl}phenyl)benzamide have been extensively studied. This compound has been shown to reduce food intake and body weight in animal models by blocking the CB1 receptor. It also improves glucose and lipid metabolism, which may be beneficial in the treatment of metabolic disorders. In addition, this compound has been shown to reduce drug-seeking behavior in animal models of drug addiction, suggesting its potential use in the treatment of substance abuse disorders.
实验室实验的优点和局限性
The advantages of using 2-fluoro-N-(2-{[(1-phenylethyl)amino]carbonyl}phenyl)benzamide in lab experiments include its high potency and selectivity for the CB1 receptor. This compound has been extensively studied and optimized for high purity and high yield. However, there are also limitations to using this compound in lab experiments. Its effects may vary depending on the animal model used, and its potential side effects and toxicity need to be carefully evaluated.
未来方向
There are many potential future directions for the study of 2-fluoro-N-(2-{[(1-phenylethyl)amino]carbonyl}phenyl)benzamide. One area of interest is its potential use in the treatment of obesity and metabolic disorders, as well as substance abuse disorders. Further studies are needed to evaluate its long-term safety and efficacy in humans. In addition, the development of new compounds with improved potency and selectivity for the CB1 receptor may lead to new therapeutic options for these diseases.
合成方法
The synthesis of 2-fluoro-N-(2-{[(1-phenylethyl)amino]carbonyl}phenyl)benzamide involves several steps. The first step is the reaction of 2-fluorobenzoyl chloride with 2-aminobenzamide to form 2-fluoro-N-(2-aminophenyl)benzamide. This intermediate is then reacted with N-[(1-phenylethyl)carbamoyl]chloride to form the final product, 2-fluoro-N-(2-{[(1-phenylethyl)amino]carbonyl}phenyl)benzamide. The synthesis of this compound has been optimized to yield high purity and high yield.
科学研究应用
2-fluoro-N-(2-{[(1-phenylethyl)amino]carbonyl}phenyl)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-obesity effects by reducing food intake and body weight in animal models. It has also been studied for its potential use in the treatment of metabolic disorders, such as type 2 diabetes and dyslipidemia. In addition, this compound has been shown to reduce drug-seeking behavior in animal models of drug addiction, suggesting its potential use in the treatment of substance abuse disorders.
属性
IUPAC Name |
2-[(2-fluorobenzoyl)amino]-N-(1-phenylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN2O2/c1-15(16-9-3-2-4-10-16)24-22(27)18-12-6-8-14-20(18)25-21(26)17-11-5-7-13-19(17)23/h2-15H,1H3,(H,24,27)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHGDXMMPPWBECJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-acetyl-4-(4-bromophenyl)-2-{[2-(2,5-dichlorophenyl)-2-oxoethyl]thio}-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4979869.png)
![4-{[3-(2,4-dichlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl acetate](/img/structure/B4979875.png)
![N-(2,5-dimethoxyphenyl)-2-[(6-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B4979885.png)
![1-(4-bromophenyl)-2-({5-[(3,5-dimethylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)ethanone](/img/structure/B4979896.png)
![4-[4-(2-tert-butylphenoxy)butyl]morpholine](/img/structure/B4979901.png)
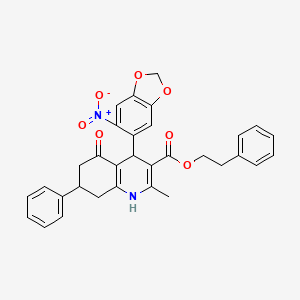
![N-benzyl-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B4979908.png)
![1-[4-(2-bromophenoxy)butyl]pyrrolidine](/img/structure/B4979922.png)
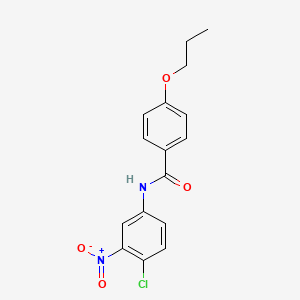
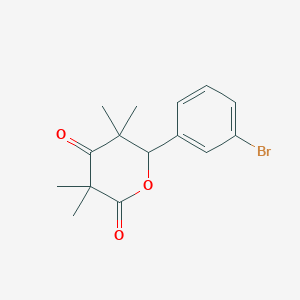
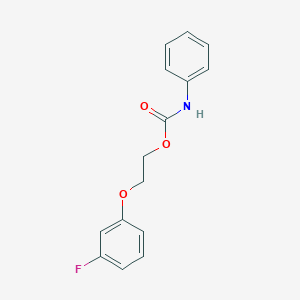
![3-({3-[4-(2-fluorophenyl)piperazin-1-yl]piperidin-1-yl}carbonyl)-4,5,6,7-tetrahydro-2,1-benzisoxazole](/img/structure/B4979956.png)
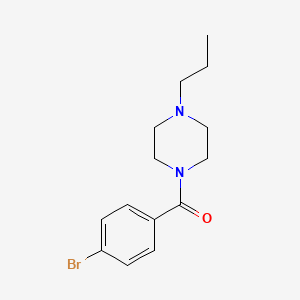
![11-(2,5-difluorobenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B4979969.png)